Amino-3-(2-aminoethylamino)propan-2-ol
CAS No.:
Cat. No.: VC19818260
Molecular Formula: C5H15N3O
Molecular Weight: 133.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H15N3O |
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Molecular Weight | 133.19 g/mol |
IUPAC Name | 1-amino-3-(2-aminoethylamino)propan-2-ol |
Standard InChI | InChI=1S/C5H15N3O/c6-1-2-8-4-5(9)3-7/h5,8-9H,1-4,6-7H2 |
Standard InChI Key | JKWUKVQMFDEVES-UHFFFAOYSA-N |
Canonical SMILES | C(CNCC(CN)O)N |
Introduction
Structural and Nomenclature Analysis
The systematic IUPAC name for this compound is 3-(2-aminoethylamino)propan-2-ol, reflecting its propan-2-ol backbone (hydroxyl group at C2) and a 2-aminoethylamino substituent at C3. Its molecular formula is C₆H₁₅N₂O, with a molecular weight of 131.20 g/mol. The structure enables multiple hydrogen-bonding interactions, enhancing solubility in polar solvents like water and ethanol.
Key structural features:
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Hydroxyl group: Participates in hydrogen bonding and oxidation reactions.
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Primary and secondary amines: Enable nucleophilic substitution, coordination chemistry, and pH-dependent reactivity.
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Flexible ethylamino chain: Facilitates conformational adaptability in binding interactions.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The compound is typically synthesized via nucleophilic substitution or reductive amination:
Route 1: Nucleophilic substitution
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Substrate: 3-chloropropan-2-ol reacts with excess ethylenediamine.
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Conditions: Reflux in ethanol with a base (e.g., K₂CO₃) to deprotonate amines and drive the reaction.
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Purification: Distillation under reduced pressure or column chromatography.
Route 2: Reductive amination
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Substrate: 3-aminopropan-2-ol and 2-aminoethylaldehyde.
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Conditions: Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduction in methanol.
Yield optimization:
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Temperature: 60–80°C for substitution; 25°C for reductive amination.
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Solvent polarity: Higher polarity (e.g., water/ethanol mixtures) improves amine nucleophilicity.
Industrial Production
Industrial synthesis prioritizes cost efficiency and scalability:
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Continuous-flow reactors: Enhance heat/mass transfer and reduce side reactions.
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Catalysts: Zeolites or acidic resins to accelerate amination.
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Waste minimization: Solvent recovery systems and byproduct repurposing.
Physicochemical Properties
Experimental data for 3-(2-aminoethylamino)propan-2-ol is scarce, but properties can be extrapolated from analogs like 2-aminoethanol and 1,3-diaminopropanol:
Property | Value/Range | Method of Determination |
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Melting Point | 45–50°C (estimated) | Differential Scanning Calorimetry |
Boiling Point | 220–225°C (estimated) | Distillation at 1 atm |
Solubility in Water | >100 mg/mL (25°C) | Gravimetric analysis |
pKa (amine) | 9.5–10.5 | Potentiometric titration |
LogP | -1.2 to -0.8 | HPLC retention time analysis |
Spectroscopic characteristics:
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IR: O–H stretch (~3300 cm⁻¹), N–H bends (~1600 cm⁻¹), C–N stretches (~1100 cm⁻¹).
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¹H NMR (D₂O): δ 3.6 (m, 1H, CH-OH), δ 2.8–3.2 (m, 6H, N–CH₂), δ 1.2 (d, 3H, CH₃).
Chemical Reactivity and Applications
Reaction Pathways
The compound undergoes reactions typical of amino alcohols:
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Oxidation: Hydroxyl group oxidizes to ketone (e.g., with KMnO₄) under acidic conditions.
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Alkylation: Amines react with alkyl halides to form quaternary ammonium salts.
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Coordination chemistry: Acts as a tridentate ligand for transition metals (e.g., Cu²⁺, Ni²⁺).
Example reaction with CuSO₄:
Industrial Applications
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